molecular formula C16H16N2O B7440909 5-Phenyl-2-(pyrrolidine-1-carbonyl)penta-2,4-dienenitrile

5-Phenyl-2-(pyrrolidine-1-carbonyl)penta-2,4-dienenitrile

Cat. No. B7440909
M. Wt: 252.31 g/mol
InChI Key: IVDFPFRCLLSZDB-ZLRVCTSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-2-(pyrrolidine-1-carbonyl)penta-2,4-dienenitrile is a chemical compound also known as PPND. It is a nitrile derivative of pentadienyl-phenyl-pyrrolidine and has been the subject of scientific research due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of PPND is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. PPND may also inhibit the activity of enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
PPND has been found to exhibit low toxicity and high selectivity towards cancer cells. It has also been shown to have an effect on the expression of certain genes involved in cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

PPND has several advantages for use in lab experiments. It is relatively easy to synthesize and has low toxicity. However, it also has certain limitations such as its low solubility in water and the need for specialized equipment to handle it safely.

Future Directions

There are several future directions for research on PPND. One potential area of study is its use as a therapeutic agent for the treatment of cancer. It may also have potential applications in the field of drug delivery due to its ability to selectively target cancer cells. Further research is needed to fully understand the mechanism of action of PPND and its potential applications in the field of medicinal chemistry.

Synthesis Methods

PPND can be synthesized through a multi-step process involving the reaction of pentadienyl-phenyl-pyrrolidine with various reagents such as acetic anhydride, sodium azide, and phosphorus oxychloride. The final product is obtained through the reaction of the intermediate compounds with hydrogen cyanide.

Scientific Research Applications

PPND has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antifungal and antibacterial agent.

properties

IUPAC Name

(2Z,4E)-5-phenyl-2-(pyrrolidine-1-carbonyl)penta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c17-13-15(16(19)18-11-4-5-12-18)10-6-9-14-7-2-1-3-8-14/h1-3,6-10H,4-5,11-12H2/b9-6+,15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDFPFRCLLSZDB-ZLRVCTSNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=CC=CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)/C(=C\C=C\C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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